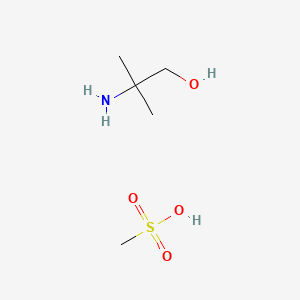

1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt)

Description

Properties

CAS No. |

62512-11-2 |

|---|---|

Molecular Formula |

C5H15NO4S |

Molecular Weight |

185.24 g/mol |

IUPAC Name |

2-amino-2-methylpropan-1-ol;methanesulfonic acid |

InChI |

InChI=1S/C4H11NO.CH4O3S/c1-4(2,5)3-6;1-5(2,3)4/h6H,3,5H2,1-2H3;1H3,(H,2,3,4) |

InChI Key |

WZUGSOVZYXWBCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)N.CS(=O)(=O)O |

Related CAS |

124-68-5 (Parent) |

Origin of Product |

United States |

Preparation Methods

Detailed Laboratory Procedure (Method B)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve 200 mL water, add dilute sulfuric acid to pH 3.5–4 | 40–50 °C, mechanical stirring | Slightly acidic aqueous medium |

| 2 | Add 2,2-dimethylaziridine dropwise with 400 mL dilute sulfuric acid | Maintain temperature and pH | Ring-opening reaction proceeds |

| 3 | React for 1 hour at 40–50 °C | - | Formation of intermediate salt |

| 4 | Remove ~80% water by reduced pressure distillation | Reduced pressure | Concentrated reaction mixture |

| 5 | Add 500 mL ethanol, neutralize with 30% NaOH to pH 9.5–10 | Room temperature | Precipitation of salts |

| 6 | Filter to remove salts, distill off ethanol under normal pressure | Normal pressure distillation | Crude 2-amino-2-methyl-1-propanol |

| 7 | Final vacuum distillation for purification | Reduced pressure | Refined product, ~91% yield, 99.4% purity |

This method is scalable and yields a product suitable for further salt formation.

Alternative Hofmann Rearrangement Route

Another reported synthesis involves the Hofmann rearrangement of 2,2-dimethyl-3-hydroxypropionamide using sodium hypochlorite and sodium hydroxide in aqueous solution at 0–70 °C. This method yields 2-amino-2-methyl-1-propanol with about 86% purity and 57% overall yield after purification.

Formation of 1-Propanol, 2-amino-2-methyl-, Methanesulfonate (Salt)

Salt Formation Principle

The methanesulfonate salt is formed by neutralizing 2-amino-2-methyl-1-propanol with methanesulfonic acid. This acid-base reaction produces a stable crystalline salt with improved physicochemical properties such as enhanced solubility and stability compared to the free base.

Typical Preparation Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 2-amino-2-methyl-1-propanol in suitable solvent (e.g., water or ethanol) | Ambient temperature | Ensure complete dissolution |

| 2 | Slowly add methanesulfonic acid under stirring | Controlled addition to maintain temperature | Exothermic reaction, control temperature to avoid degradation |

| 3 | Stir the mixture until complete salt formation | Ambient to slightly elevated temperature | Monitor pH to confirm neutralization |

| 4 | Isolate the salt by crystallization or precipitation | Cooling or solvent evaporation | Obtain solid methanesulfonate salt |

| 5 | Filter and dry the product under vacuum | Room temperature or mild heating | Obtain pure 1-propanol, 2-amino-2-methyl-, methanesulfonate salt |

This process is standard for preparing amine methanesulfonate salts and is adaptable to industrial scale.

Physicochemical and Purity Considerations

- The base compound 2-amino-2-methyl-1-propanol has a boiling point around 163–165 °C at atmospheric pressure and a density of approximately 0.953 g/cm³ at 25 °C.

- The methanesulfonate salt form is stable, combustible, and incompatible with strong oxidizing agents.

- Purity of the base amine before salt formation is critical; chromatographic purity above 99% is achievable with proper distillation and filtration steps.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The ring-opening method of aziridine derivatives is favored for its high yield and purity, making it suitable for pharmaceutical and chemical manufacturing.

- The Hofmann rearrangement route, while less efficient, offers an alternative when starting materials differ.

- Formation of the methanesulfonate salt enhances the compound’s stability and handling properties, which is critical for applications in synthesis and formulation.

- Patents and industrial literature emphasize the importance of controlling reaction pH, temperature, and purification steps to maximize yield and product quality.

Chemical Reactions Analysis

1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chlorine, acetonitrile, and water . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of N-[1-(chloromethyl)propyl] acetyl chloroamine produces N-[1-(chloromethyl)propyl] acetamide, which further hydrolyzes to form 2-amino-2-methyl-1-propanol .

Scientific Research Applications

Unfortunately, the search results provided do not contain detailed data tables and well-documented case studies specifically focusing on the applications of "1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt)". However, some information regarding the broader applications of related compounds and the use of 2-Amino-2-methyl-1-propanol (AMP) is available, which can provide some context.

General Applications of 2-Amino-2-methyl-1-propanol (AMP)

2-Amino-2-methyl-1-propanol is an organic compound with both amine and alcohol substituents . It has various uses across different industries and consumer products .

Industry Uses:

- Paint Additives: Used as a paint additive and coating additive .

- Catalyst: Can act as a catalyst .

- Pigments: Used in pigments .

- Preservative: Functions as a preservative .

- Dispersing agent: Acts as a dispersing agent .

- Intermediates: Used as an intermediate in chemical processes .

- Solvent: Can be used as a solvent .

- Lubricants: Used as a lubricant and lubricant additive .

Consumer Uses:

- Dispersing Agent and Solvent: Functions as a dispersing agent and solvent in consumer products .

- Processing Aids: Used as a processing aid .

- Paint Additives: Used as a paint additive and coating additive .

- Pigments and Preservatives: Used in pigments and as a preservative in various applications .

Household Products:

Aminoethylpropanol is found in a variety of household products:

Mechanism of Action

The mechanism of action of 1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt) involves its interaction with molecular targets and pathways. For instance, it acts as an inhibitor in certain chemical reactions, such as the formation of gelatinous products in CO2 absorption processes . The compound’s ability to regulate the physical properties of solid products, such as avoiding the formation of gel-like substances, is crucial in industrial applications .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Phase Separation: Unlike simpler alcohols (e.g., 1-propanol in ectoine recovery ), the target compound’s branched structure and ionic character may limit its use in aqueous biphasic systems.

- Synthetic Applications : Methanesulfonate salts are preferred in drug formulation for enhanced bioavailability, but comparative studies with other salts (e.g., fumarate in metoprolol ) are lacking.

Biological Activity

1-Propanol, 2-amino-2-methyl-, methanesulfonate (salt), commonly referred to as 2-amino-2-methyl-1-propanol (AMP), is an organic compound that exhibits significant biological activity. This compound is structurally related to amino acids and has been studied for its potential applications in diverse fields, including biochemistry and environmental science.

AMP is characterized by both amine and alcohol functional groups, which contribute to its reactivity and biological interactions. Its molecular formula is , and it has a molecular weight of approximately 155.20 g/mol. The compound is known for its ability to form salts with various acids, enhancing its solubility and stability in aqueous environments.

Enzyme Interaction

Research indicates that AMP can influence enzyme activities. For instance, it has been noted that impurities in AMP buffers can inhibit alkaline phosphatase activity, a critical enzyme in various biological processes. The inhibition appears to correlate with the presence of substituted ethylenediamine compounds, suggesting that careful purification of AMP is necessary for accurate biochemical assays .

CO2 Capture

AMP has been extensively studied for its role in carbon dioxide (CO2) capture processes. It acts as a sterically hindered amine, which enhances its efficiency in chemical absorption of CO2. Experimental data show that AMP can achieve a loading capacity of approximately 0.7 moles of CO2 per mole of AMP at standard conditions, with increased performance at higher pressures . This property makes it a valuable compound in environmental applications aimed at reducing greenhouse gas emissions.

Toxicological Studies

Toxicological assessments have shown that AMP is generally non-toxic and does not exhibit sensitizing effects when applied topically . Additionally, biodegradation studies indicate that AMP undergoes significant degradation in biological systems, with a reported biodegradation rate of approximately 40% after 28 days under aerobic conditions . Such findings suggest that AMP may be safe for use in various applications without posing significant environmental risks.

Case Study 1: Alkaline Phosphatase Inhibition

A study highlighted the impact of impurities in AMP buffers on alkaline phosphatase activity. The presence of certain impurities was found to inhibit the enzyme's function, leading to erroneous results in clinical measurements. This case underscores the importance of purity in biochemical reagents and the need for further characterization of such compounds .

Case Study 2: CO2 Absorption Efficiency

In a techno-economic evaluation of AMP-based CO2 capture processes from natural gas combined cycle power plants, it was found that AMP significantly improves the efficiency of CO2 absorption compared to traditional methods. The study utilized steady-state simulations to demonstrate the economic viability of using AMP in large-scale applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₁NO₃S |

| Molecular Weight | 155.20 g/mol |

| Biodegradation Rate | 40% after 28 days |

| CO₂ Loading Capacity | 0.7 moles CO₂/mole AMP |

| Toxicity | Non-sensitizer |

Q & A

Q. What are the established synthetic routes for 2-amino-2-methyl-1-propanol methanesulfonate salt, and how can purity be optimized?

Methodological Answer: The synthesis typically involves the acid-base reaction between 2-amino-2-methyl-1-propanol and methanesulfonic acid in a polar aprotic solvent (e.g., ethanol or methanol) under controlled stoichiometry. Key steps include:

- Neutralization: Adjust the molar ratio (1:1) to ensure complete salt formation.

- Crystallization: Use slow cooling or solvent evaporation to enhance crystal purity.

- Purification: Recrystallize from ethanol/water mixtures, followed by vacuum drying to remove residual solvents .

Purity Optimization: Monitor reaction progress via pH titration and confirm purity using HPLC with UV detection (λ = 210–220 nm) .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR in DO or DMSO-d to confirm the methanesulfonate moiety (δ ~2.7 ppm for CHSO) and amino-alcohol backbone .

- FTIR: Identify characteristic peaks for sulfonate (S=O stretching at 1150–1250 cm) and hydroxyl groups (broad O–H stretch at 3200–3600 cm) .

- X-ray Diffraction: Resolve crystal structure to verify salt formation and hydrogen-bonding networks .

- HPLC-MS: Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water for mass confirmation (expected [M+H] ~182.1) .

Q. How does the solubility profile of this compound influence experimental design in aqueous systems?

Methodological Answer: The compound exhibits high solubility in polar solvents (water, methanol) due to its ionic nature. Key considerations:

- Buffer Compatibility: Avoid precipitation in biological assays by maintaining pH >4 (sulfonate stability).

- Solvent Selection: For hydrophobic matrices (e.g., lipid membranes), use co-solvents like DMSO (<5% v/v) to prevent aggregation.

- Environmental Fate: Assess aqueous solubility (estimated log P ~-1.5) to predict mobility in ecotoxicological studies .

Advanced Research Questions

Q. What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?

Methodological Answer:

- pH Sensitivity: The sulfonate group is stable at pH 2–10 but may hydrolyze under strongly alkaline conditions (>pH 12). Use buffered solutions (e.g., phosphate buffer, pH 7.4) for long-term storage .

- Thermal Degradation: Decomposition occurs above 200°C (TGA data). For high-temperature applications (e.g., catalysis), encapsulate in silica matrices to enhance thermal resistance .

Q. How can advanced analytical techniques resolve contradictions in reported physicochemical data?

Methodological Answer: Discrepancies in melting points or solubility often stem from impurities or polymorphic forms.

- DSC/TGA: Differentiate polymorphs by comparing endothermic peaks and weight-loss profiles .

- Solid-State NMR: Resolve amorphous vs. crystalline phase contributions to solubility discrepancies .

- Batch Consistency: Implement QC protocols using ICP-MS to trace metal impurities (e.g., Na/K) from synthesis .

Q. What role does this compound play in pharmacological or material science research?

Methodological Answer:

- Pharmaceuticals: As a counterion in salt formulations (e.g., kinase inhibitors), it enhances solubility and bioavailability of hydrophobic APIs. Example: LY2835219 mesylate (CDK4/6 inhibitor) .

- Conductive Polymers: Forms charge-transfer complexes (e.g., with DHTAP) for applications in organic electronics .

Q. How is its environmental impact assessed in regulatory frameworks?

Methodological Answer:

- PBT Assessment: The compound is classified as non-PBT (persistent, bioaccumulative, toxic) based on OECD 301F biodegradability tests and QSAR modeling .

- Ecotoxicology: Use Daphnia magna acute toxicity assays (EC >100 mg/L) to validate low aquatic risk .

Q. What contradictions exist in literature regarding its reactivity or biological activity?

Methodological Answer:

- Reactivity Conflicts: Some studies report sulfonate ester formation under acidic conditions, while others observe stability. Resolve via kinetic studies (NMR monitoring) in varying pH .

- Biological Activity: Discrepancies in cytotoxicity may arise from impurity profiles. Use orthogonal purity assays (e.g., ion chromatography for residual sulfonic acid) .

Q. What formulation strategies optimize its performance in drug delivery systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.